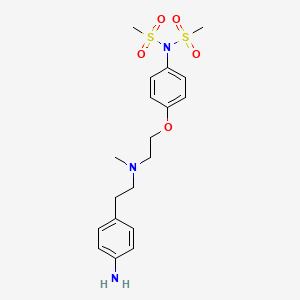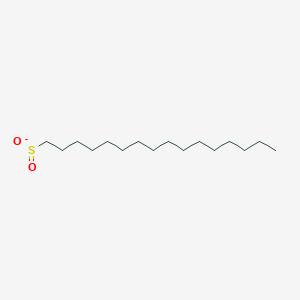
Hexadecane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecane-1-sulfinate is an organosulfur compound with the molecular formula C16H34O3S. It is a member of the sulfinate family, which are salts or esters of sulfinic acids. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecane-1-sulfinate can be synthesized through several methods. One common method involves the Michael addition of acrylonitrile with thiols, followed by oxidation with hydrogen peroxide in glacial acetic acid to form the corresponding sulfones . Another method includes the reaction of hexadecane with sulfur dioxide and a base to form the sulfinate salt .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale chemical reactions involving the use of sulfur dioxide and bases under controlled conditions. The process typically involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Various organosulfur compounds
Applications De Recherche Scientifique
Hexadecane-1-sulfinate has a wide range of applications in scientific research:
Mécanisme D'action
Hexadecane-1-sulfinate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification processes and in the stabilization of colloidal systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexadecane-1-sulfonate
- Hexadecane-1-sulfonic acid
- Sodium hexadecane-1-sulfonate
Uniqueness
Hexadecane-1-sulfinate is unique due to its specific surfactant properties and its ability to undergo a variety of chemical reactions. Its versatility in both industrial and research applications sets it apart from other similar compounds .
Propriétés
Numéro CAS |
9007-73-2 |
|---|---|
Formule moléculaire |
C16H33O2S- |
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
hexadecane-1-sulfinate |
InChI |
InChI=1S/C16H34O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(17)18/h2-16H2,1H3,(H,17,18)/p-1 |
Clé InChI |
HBTBNXFVJYRYGI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCS(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


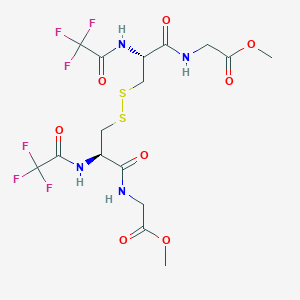
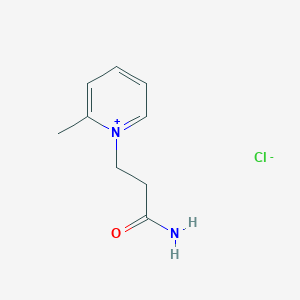
![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)
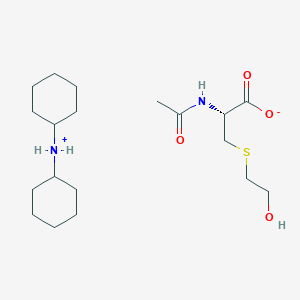
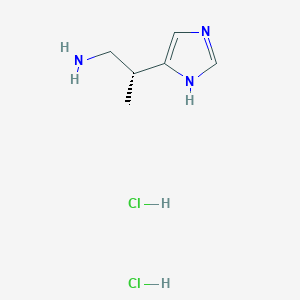
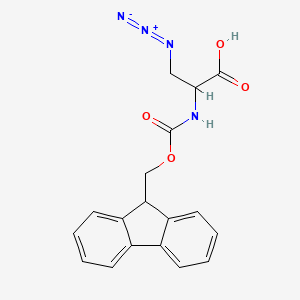
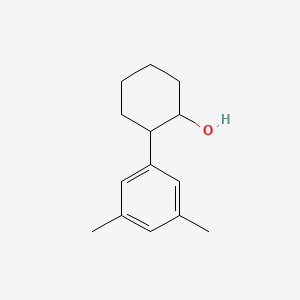
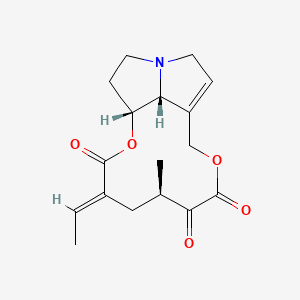
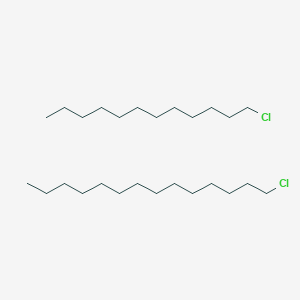
![[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13405171.png)
![[2-[2-Chloro-4-(trifluoromethyl)anilino]-3-methylbutyl] 2-cyano-2-(4-phenoxyphenyl)acetate](/img/structure/B13405185.png)

